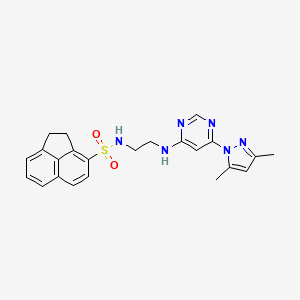

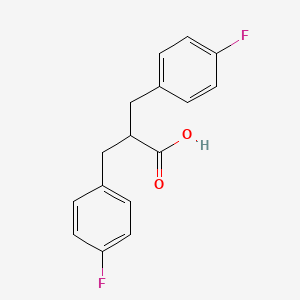

![molecular formula C9H8F3N B2493470 4-[(E)-3,3,3-三氟丙-1-烯基]苯胺 CAS No. 1089296-90-1](/img/structure/B2493470.png)

4-[(E)-3,3,3-三氟丙-1-烯基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline involves multiple steps, often starting from nitrobenzaldehydes or anilines substituted with different groups to introduce the trifluoropropenyl group. A key step in the synthesis of (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes involves the transformation of the carboxylic group into the trifluoromethyl group using SF4, indicating a complex and specialized synthetic route for such compounds (Trofymchuk et al., 2015).

Molecular Structure Analysis

Spectroscopic investigations, including Fourier transform infrared (FT-IR) and Raman spectra, alongside density functional theory (DFT) methods, provide insights into the vibrational, structural, and thermodynamic characteristics of trifluoromethyl anilines. These studies reveal the influence of substituent groups on the benzene ring, affecting the molecule's electronic properties and stability. The total dipole moment and hyperpolarizability calculations suggest potential nonlinear optical (NLO) applications for these compounds (Saravanan et al., 2014).

Chemical Reactions and Properties

Trifluoromethoxy-substituted anilines demonstrate reactivity that allows for site-selective metalation and functionalization, depending on the protective group employed. This reactivity facilitates the introduction of various functional groups and elaboration into more complex molecules, highlighting the versatile chemistry of these compounds (Leroux et al., 2003).

Physical Properties Analysis

The physical properties of derivatives similar to 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline, such as liquid crystalline behavior and phase transitions, can be influenced by the nature of substituents on the benzene ring. For instance, derivatives with trifluoromethyl or trifluoromethoxy groups exhibit stable smectic and nematic phases, indicative of their potential in material science applications (Miyajima et al., 1995).

Chemical Properties Analysis

The chemical properties of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline derivatives, such as reactivity towards electrophiles and nucleophiles, are pivotal in their applications in synthesis and material science. The introduction of trifluoromethyl groups into anilines enhances their reactivity, allowing for further functionalization and the development of novel compounds with designed properties for specific applications (Leroux et al., 2003).

科学研究应用

合成氟化合物

4-[(E)-3,3,3-三氟丙-1-烯基]苯胺用于合成各种氟化合物。例如,它参与了Hiyama交叉偶联反应,生成2-芳基-3-三氟甲基喹啉,这是一类具有潜在应用于材料科学和制药的氟化合物 (Omote et al., 2013)。此外,它还作为合成β-三氟甲基苯乙烯衍生物的前体,通过交叉偶联反应 (Omote et al., 2012)。

荧光分子的开发

这种化合物在开发新的荧光分子方面也至关重要。通过用不同的基团替代它,研究人员增强了苯胺基荧光体的荧光量子产率。例如,5-CN-2-TFPE-苯胺在水溶液中表现出优异的荧光性能 (Ogawa et al., 2019)。

液晶技术中的应用

在液晶技术领域,4-[(E)-3,3,3-三氟丙-1-烯基]苯胺的衍生物,如带有三氟甲基或三氟甲氧基末端基团的4-辛氧基-N-(苄亚甲基)苯胺衍生物已经合成。这些衍生物表现出稳定的薄层和向列相,表明它们在液晶显示器中的潜在用途 (Miyajima et al., 1995)。

有机电子领域的探索

对4-[(E)-3,3,3-三氟丙-1-烯基]苯胺衍生物的电子性质的研究,如它们的极化、激发态以及热和电导率,正在进行中。这些研究对它们在有机电子领域的应用至关重要,特别是在有机发光二极管(OLEDs)和光伏电池等设备中 (Shahab et al., 2017)。

在药物化学中的应用

在药物化学中,从4-[(E)-3,3,3-三氟丙-1-烯基]苯胺中衍生出的3,3,3-三氟丙-1-烯基团显示出潜力。一篇综述讨论了新氟化试剂的合成及其在药物开发中的应用,突出了这一团体在创造更有效的药物化合物中的潜力 (Ikeda, 2019)。

作用机制

Target of Action

The primary target of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline is tubulin proteins in plants and protists . Dinitroanilines, a group of compounds that includes 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline, are known to be microtubule inhibitors . They have been used as pre-emergence herbicides for weed control for decades .

Mode of Action

The compound interacts with its targets, the tubulin proteins, by inhibiting their function . This results in changes in the normal functioning of the cells, affecting their growth and division

Biochemical Pathways

The affected biochemical pathways primarily involve the assembly and disassembly of microtubules, which are crucial for cell division and growth . By inhibiting tubulin proteins, 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline disrupts these pathways, leading to downstream effects such as inhibited growth and proliferation of cells .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability and can easily cross biological membranes

Result of Action

The primary result of the action of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline is the inhibition of cell growth and division due to its interaction with tubulin proteins . This makes it effective as a herbicide, controlling the growth of weeds . Additionally, the compound has been found to emit strong fluorescence, suggesting potential applications in bio-imaging .

Action Environment

The efficacy and stability of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide may be affected by the specific characteristics of the soil and the presence of other chemicals . Additionally, the compound’s fluorescence properties could potentially be influenced by the pH and temperature of its environment

属性

IUPAC Name |

4-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-6H,13H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEXHTPAGGFPLU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)